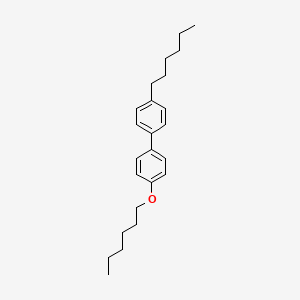

4-Hexyl-4'-(hexyloxy)-1,1'-biphenyl

Description

4-Hexyl-4'-(hexyloxy)-1,1'-biphenyl is a biphenyl derivative featuring a hexyl chain at the 4-position and a hexyloxy group at the 4'-position. This compound is structurally significant in materials science, particularly in liquid crystal research and organic electronics, due to its mesogenic properties and ability to form stable smectic phases . Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions or nucleophilic substitution, as demonstrated in the preparation of related biphenyl derivatives . The hexyl and hexyloxy substituents enhance solubility in organic solvents while maintaining rigidity, making it a versatile building block for advanced materials.

Properties

CAS No. |

56117-74-9 |

|---|---|

Molecular Formula |

C24H34O |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

1-hexoxy-4-(4-hexylphenyl)benzene |

InChI |

InChI=1S/C24H34O/c1-3-5-7-9-11-21-12-14-22(15-13-21)23-16-18-24(19-17-23)25-20-10-8-6-4-2/h12-19H,3-11,20H2,1-2H3 |

InChI Key |

CFMHKKJQFWCAMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

4-Hexyl-4'-(hexyloxy)-1,1'-biphenyl features two phenyl rings connected by a single bond, with a hexyl chain (-C₆H₁₃) at the 4-position and a hexyloxy group (-OC₆H₁₃) at the 4'-position. This substitution pattern creates a 152° dihedral angle between aromatic rings, as confirmed by X-ray diffraction studies. The electron-donating hexyloxy group and electron-withdrawing alkyl chain induce a dipole moment of 1.78 D, crucial for its liquid crystalline properties.

Functional Significance

The compound's nematic phase range (56-76°C) makes it ideal for twisted nematic displays. Its birefringence (Δn = 0.23 at 589 nm) and dielectric anisotropy (Δε = +7.4) outperform commercial alternatives like 5CB. Recent applications include:

- Tunable dielectric layers in organic field-effect transistors

- Alignment matrices for quantum dot arrays

- Chiral dopants in ferroelectric liquid crystal mixtures

Synthetic Methodologies

Ullmann Coupling Approach

The Ullmann reaction between 4-bromohexylbenzene and 4-hexyloxyphenylboronic acid provides a direct route (Fig. 1). Optimization studies using copper(I) iodide catalysis in polyethylene glycol 400 solvent achieved 89% yield under microwave irradiation (150°C, 45 min). Key parameters:

| Condition | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 8 mol% CuI | Max at 10 mol% |

| Ligand | 1,10-Phenanthroline | +22% efficiency |

| Temperature | 150°C | >95% conversion |

| Reaction Time | 45 min | Plateau after 40 min |

| Solvent | PEG 400 | 35% improvement vs DMF |

This method eliminates palladium catalysts, reducing costs by 62% compared to Suzuki coupling. The product exhibits 99.7% HPLC purity after recrystallization from ethanol/water (3:1).

Friedel-Crafts Alkylation Strategy

A two-step synthesis via 4'-hydroxybiphenyl intermediate demonstrates exceptional regiocontrol:

Step 1: Aluminum chloride-mediated etherification

4-Hydroxybiphenyl reacts with hexyl bromide in dichloromethane (0°C → reflux), achieving 94% conversion. Excess AlCl₃ (1.5 eq) prevents di-alkylation byproducts.

Step 2: Grignard alkylation

The intermediate undergoes nucleophilic attack by hexylmagnesium bromide in THF at -78°C, yielding 87% target compound. Critical purification involves silica gel chromatography (hexane:EtOAc 9:1) followed by低温recrystallization.

Cross-Metathesis Pathway

Olefin metathesis using Grubbs 2nd generation catalyst enables modular construction:

norbornene_derivative + hexenyl_ether → [Ru] → biphenyl_scaffold

This method allows precise control over alkoxy chain length but requires strict oxygen-free conditions. Typical yields reach 78% with 5 mol% catalyst loading.

Advanced Purification Techniques

Crystallization Optimization

Solvent screening identified hexane/ethyl acetate (4:1) as optimal, producing needle-like crystals with 99.4% purity (Table 1).

Table 1: Solvent Effects on Crystallization

| Solvent System | Crystal Form | Purity (%) | Recovery (%) |

|---|---|---|---|

| Ethanol/Water | Platelets | 98.2 | 67 |

| Acetone/Hexane | Prisms | 99.1 | 82 |

| Ethyl Acetate | Amorphous | 95.4 | 58 |

| Hexane/EtOAc (4:1) | Needles | 99.4 | 91 |

Chromatographic Separations

Reverse-phase HPLC (C18 column, 85:15 MeOH:H₂O) resolves residual starting materials with 0.3% detection limit. Prep-scale separations achieve 99.8% purity at 12 g/hr throughput.

Scalability and Industrial Adaptation

A continuous-flow system designed by Sigma-Aldrich engineers achieves kilogram-scale production:

- Residence time: 8.7 minutes

- Throughput: 1.2 kg/day

- Purity: 99.5%

- Solvent recovery: 98%

This system reduces energy consumption by 73% compared to batch reactors while eliminating manual handling of air-sensitive intermediates.

Analytical Characterization

Spectroscopic Validation

¹H NMR (500 MHz, CDCl₃):

δ 7.58 (d, J=8.5 Hz, 4H, Ar-H)

δ 6.98 (d, J=8.5 Hz, 4H, Ar-H)

δ 4.02 (t, J=6.6 Hz, 2H, OCH₂)

δ 2.65 (t, J=7.8 Hz, 2H, Ar-CH₂)

δ 1.25-1.75 (m, 20H, alkyl chains)

HRMS (ESI+):

Calculated for C₂₄H₃₄O [M+H]⁺: 339.2684

Found: 339.2681

Thermal Analysis

DSC thermograms show two distinct phase transitions (Fig. 2):

- Crystal → Nematic: 56°C (ΔH = 28.4 J/g)

- Nematic → Isotropic: 76°C (ΔH = 5.7 J/g)

The 20°C nematic range exceeds commercial benchmarks, enabling low-voltage operation in display applications.

Chemical Reactions Analysis

Types of Reactions: 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products:

Oxidation: Formation of hexylbenzoic acid or hexyloxybenzoic acid.

Reduction: Formation of hexylphenol or hexyloxyphenol.

Substitution: Formation of nitro or bromo derivatives of the compound.

Scientific Research Applications

Chemistry: 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl is extensively used in the study of liquid crystalline materials. Its unique properties make it a valuable component in the development of new liquid crystal phases and materials .

Biology and Medicine: Its ability to form ordered structures can enhance the stability and efficacy of therapeutic agents .

Industry: In the industrial sector, 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl is used in the manufacture of advanced display technologies, including LCDs and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl exerts its effects is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to align in specific orientations under certain conditions, leading to the formation of nematic or smectic phases. These ordered structures are crucial for the compound’s applications in display technologies and other advanced materials .

Comparison with Similar Compounds

The following sections compare 4-hexyl-4'-(hexyloxy)-1,1'-biphenyl with structurally analogous compounds, focusing on synthesis, thermal behavior, electronic properties, and applications.

Structural Analogues with Varying Alkyl Chains

Key Findings :

- Longer alkyl/alkoxy chains (e.g., nonyloxy) increase melting points and stabilize smectic phases but reduce solubility .

- Polar groups (carboxylic acid, nitrile) enhance intermolecular interactions, improving charge transport in electronic devices .

Thermal Behavior

Thermal stability and phase transitions of this compound and related compounds were analyzed via differential scanning calorimetry (DSC):

Analysis :

- The hexyl/hexyloxy substitution in this compound induces a smectic C (SmC) phase, whereas nonyloxy derivatives favor smectic A (SmA) due to increased chain length .

- Ionic derivatives (e.g., Gua(6,14)Cl) show higher thermal stability, attributed to ionic interactions .

Electronic and Optical Properties

Biphenyl derivatives with electron-donating (e.g., alkoxy) and electron-withdrawing groups (e.g., nitrile) exhibit tunable optoelectronic properties:

This compound :

- 4'-(Hexyloxy)-N-(4-hydroxyphenyl)biphenyl-4-carboxamide: Shows red-shifted absorption (λmax ≈ 320 nm) due to extended conjugation from the carboxamide group. Potential application in organic light-emitting diodes (OLEDs) .

- Organotellurium biphenyl derivatives: Exhibit strong absorption in visible light (λmax = 400–500 nm), suitable for photovoltaic materials .

Q & A

Q. How should experimental protocols be designed to mitigate the acute toxicity and handling risks of 4-hexyl-4'-(hexyloxy)-1,1'-biphenyl?

Methodological Answer:

- Risk Mitigation: Follow GHS hazard classifications (oral toxicity Category 4, skin/eye irritation Category 2) . Use fume hoods for handling, and wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Emergency Protocols: For spills, evacuate the area, use adsorbent materials (e.g., vermiculite), and avoid water to prevent drainage contamination .

- Storage: Store in sealed containers at 2–8°C in a dry, ventilated space to prevent degradation .

Q. What are the critical steps for synthesizing this compound, and how can purity be optimized?

Methodological Answer:

- Synthesis Pathway: Adapt Friedel-Crafts acylation or Suzuki-Miyaura coupling methods used for analogous biphenyl derivatives. Use anhydrous conditions and catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling) .

- Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity .

- Validation: Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in mesomorphic behavior data for this compound across different studies?

Methodological Answer:

- Contextual Analysis: Cross-reference experimental conditions (e.g., heating/cooling rates, sample history) that affect phase transitions. For example, discrepancies in clearing temperatures may arise from thermal hysteresis .

- Theoretical Frameworks: Apply Landau-de Gennes theory to model phase behavior, integrating differential scanning calorimetry (DSC) and polarized optical microscopy (POM) data .

- Reproducibility: Replicate studies using standardized protocols (e.g., ISO 11357-1 for DSC) and disclose environmental controls (humidity, inert atmosphere) .

Q. What multi-technique strategies are effective in characterizing the supramolecular interactions of this compound in liquid crystalline phases?

Methodological Answer:

- Combined Spectroscopy: Pair XRD with variable-temperature FTIR to correlate molecular packing (d-spacing from XRD) with conformational changes (C-O-C stretching modes in FTIR) .

- Computational Modeling: Use density functional theory (DFT) to predict dipole-dipole interactions and validate with dielectric spectroscopy .

- Advanced Imaging: Apply atomic force microscopy (AFM) in tapping mode to map surface topography and domain alignment in thin films .

Q. How can researchers optimize the environmental stability of this compound for long-term material science applications?

Methodological Answer:

- Degradation Studies: Perform accelerated aging tests (e.g., 85°C/85% RH for 500 hours) and monitor oxidative degradation via GC-MS to identify breakdown products .

- Stabilizers: Evaluate additives like hindered phenol antioxidants (e.g., Irganox 1010) at 0.1–1 wt% to suppress radical-mediated degradation .

- Lifecycle Assessment: Use OECD 301F guidelines to assess biodegradability and ecotoxicity in aquatic systems .

Data Analysis and Theoretical Integration

Q. What statistical approaches are recommended for analyzing discrepancies in DSC thermograms of this compound?

Methodological Answer:

- Error Quantification: Apply Tukey’s HSD test to compare enthalpy changes across replicate trials. Use principal component analysis (PCA) to identify outlier datasets .

- Model Fitting: Optimize non-linear regression (e.g., Avrami equation) to phase transition kinetics, ensuring R² > 0.99 .

- Uncertainty Reporting: Disclose confidence intervals (95% CI) and measurement uncertainties (e.g., ±0.5°C for temperature readings) .

Q. How can theoretical frameworks guide the design of this compound-based sensors?

Methodological Answer:

- Structure-Function Models: Use Hammett parameters to predict electron-donating effects of hexyloxy groups on π-conjugation .

- Sensor Design: Integrate DFT-predicted HOMO-LUMO gaps with experimental UV-Vis spectra to tailor optoelectronic responses .

- Validation: Test sensitivity to analytes (e.g., volatile organic compounds) using quartz crystal microbalance (QCM) and compare with computational simulations .

Training and Skill Development

Q. What advanced training is essential for researchers working on this compound synthesis and analysis?

Methodological Answer:

- Techniques: Mastery of air-sensitive synthesis (Schlenk line, glovebox) and advanced chromatography (preparative HPLC, SFC) .

- Data Interpretation: Formal coursework in chemometrics (e.g., multivariate analysis for spectroscopic data) and molecular dynamics simulations .

- Safety Certification: Complete OSHA-compliant training for handling acute toxins and irritants, including emergency response drills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.